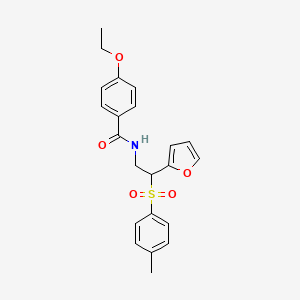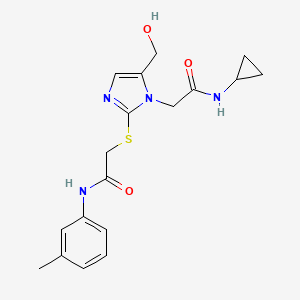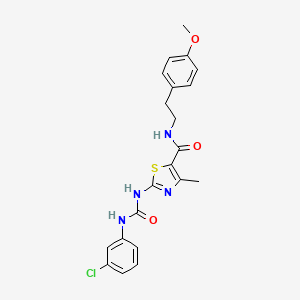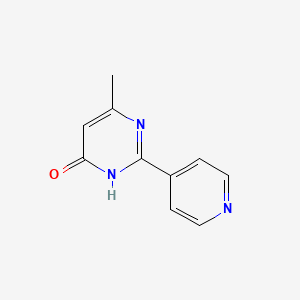![molecular formula C21H28N4O2S B2487416 2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 898434-37-2](/img/structure/B2487416.png)
2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals characterized by complex molecular structures that involve cyclopenta[d]pyrimidin-4-yl and acetamide groups. Its design reflects a specific interest in the interactions and properties these molecular frameworks can offer, particularly in the context of chemical and pharmaceutical research, excluding direct applications related to drug use, dosages, and side effects.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes that include the formation of key intermediate structures, typically starting from simpler precursors. These processes can involve reactions such as Ullmann coupling to introduce sulfanyl groups or specific substitutions at the pyrimidinone core (Gangjee et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of compounds in this category has revealed folded conformations around specific carbon atoms in the structure, with intramolecular hydrogen bonding playing a crucial role in stabilizing these conformations (Subasri et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures have demonstrated a variety of reactivities, including cyclization reactions that lead to the formation of novel heterocyclic systems. Such reactions are critical for expanding the utility and functional diversity of these compounds (Rahmouni et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are pivotal for understanding the behavior of these compounds under different conditions. Crystalline structure studies have shown that these compounds can form stable crystalline forms with specific hydrogen bonding patterns contributing to their stability (Trilleras et al., 2008).
Chemical Properties Analysis
Chemical property investigations often focus on the reactivity of these compounds under various conditions, highlighting their potential as intermediates in organic synthesis. Studies on their reactivity with different reagents can lead to the discovery of novel compounds with diverse chemical functionalities (Yalysheva et al., 1986).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activities
- A study explored the synthesis of pyrimidine-azitidinone analogues, examining their antioxidant, in vitro antimicrobial, and antitubercular activities against various bacterial and fungal strains, as well as Mycobacterium tuberculosis. The findings underscore the potential of such compounds in designing antibacterial and antituberculosis agents based on molecular studies (Chandrashekaraiah et al., 2014).
Antimicrobial Activity of Pyrimidine-Triazole Derivatives
- Another investigation focused on the antimicrobial activity of pyrimidine-triazole derivatives, synthesized from a multistep process. These compounds were tested against selected bacterial and fungal strains, showcasing the potential of pyrimidine-based molecules in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Crystal Structure Studies
- Crystal structure analyses of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed insights into the molecular conformation and hydrogen bonding of pyrimidine derivatives, which could inform the design of functionally similar compounds (Subasri et al., 2016).
Antitumor Activities and Enzyme Inhibition
- A study on novel pyrimidiopyrazole derivatives, including their synthesis, antitumor activity, molecular docking, and density functional theory (DFT) analysis, highlighted the potential of pyrimidine derivatives in cancer treatment. The investigation focused on the in vitro antitumor activity against specific cell lines and the interaction with enzymes, indicating the relevance of such compounds in medicinal chemistry and drug design (Fahim, Elshikh, & Darwish, 2019).
Eigenschaften
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-15-7-4-8-16(13-15)22-19(26)14-28-20-17-9-5-10-18(17)25(21(27)23-20)12-6-11-24(2)3/h4,7-8,13H,5-6,9-12,14H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIXCMYYQULQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B2487336.png)
![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2487337.png)
![2,7-Bis[(2-pyridylamino)sulfonyl]fluoren-9-one](/img/structure/B2487338.png)
![7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2487340.png)


![6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2487347.png)
![(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol](/img/structure/B2487348.png)



![{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2487355.png)